Epelsiban besylate is classified as a small molecule drug. Its development was spearheaded by GlaxoSmithKline, and it is also referred to by its developmental code GSK-557296. The molecular formula for Epelsiban besylate is , and it has a CAS registry number of 1159097-48-9. The compound has been a subject of various studies aimed at understanding its pharmacokinetic properties and therapeutic efficacy in treating male sexual dysfunctions .
The synthesis of Epelsiban involves multiple steps, beginning with the formation of a linear dipeptide through a four-component Ugi reaction. This reaction utilizes protected amino acids and aldehydes to form the desired peptide structure. The key steps in the synthesis include:
This method emphasizes stereoselectivity, yielding a compound with high oral bioavailability and selectivity against vasopressin receptors.
The molecular structure of Epelsiban besylate can be characterized by its cyclic dipeptide framework, which imparts significant stability and selectivity towards the oxytocin receptor. The compound's stereochemistry plays a crucial role in its biological activity.
The structural representation reveals functional groups that facilitate binding to the oxytocin receptor while minimizing interactions with other receptor types .
Epelsiban besylate primarily participates in reactions characteristic of peptide chemistry, including:
These reactions are critical for synthesizing the compound with desired pharmacological properties .
Epelsiban acts as an antagonist at the oxytocin receptor, inhibiting the physiological effects mediated by oxytocin. The mechanism involves:
The blockade of oxytocin's action is hypothesized to prolong ejaculatory latency by modulating neuroendocrine pathways involved in sexual function .
Epelsiban besylate exhibits several notable physical and chemical properties:
These properties contribute to its potential as an effective treatment option for conditions related to sexual dysfunction.
Epelsiban besylate has been primarily investigated for its application in treating premature ejaculation in men. Clinical trials have shown that it can significantly enhance intravaginal ejaculatory latency times compared to placebo treatments .
Additionally, due to its mechanism of action targeting the oxytocin receptor, there may be broader implications for research into other conditions influenced by oxytocin signaling, including anxiety disorders and social behaviors.
Oxytocin (OT) is a neurohypophysial peptide hormone that binds to G-protein-coupled oxytocin receptors (OTR), triggering phosphatidylinositol-calcium signaling pathways. OTR activation mediates uterine contractions during labor, milk ejection, and reproductive behaviors [1] [6]. Pathological OTR overactivity is implicated in:
Epelsiban exhibits sub-nanomolar affinity for human OTR (Ki = 0.13 nM; pKi = 9.9), with >31,000-fold selectivity over vasopressin receptors (V1aR: Ki >63,000 nM; V1bR: Ki >31,000 nM; V2R: Ki >50,000 nM) [1] [2] [5]. This specificity prevents cross-reactivity with vasopressin-mediated pathways (e.g., vasoconstriction, water retention). Preclinically, epelsiban inhibited oxytocin-induced uterine contractions (IC₅₀ = 192 nM in rats) and pharmacologically induced ejaculation (via central and peripheral OTR blockade) [1] [4]. Clinically, it was investigated for PE and embryo implantation enhancement, though development shifted toward adenomyosis before discontinuation for strategic reasons [1] [9].
Receptor | Ki (nM) | Selectivity vs. OTR |
---|---|---|
Oxytocin (OTR) | 0.13 | 1x |
Vasopressin V1a | >63,000 | >500,000-fold |
Vasopressin V1b | >31,000 | >240,000-fold |
Vasopressin V2 | >50,000 | >380,000-fold |
Early OTR antagonists (e.g., atosiban) were peptide-based, suffering from poor oral bioavailability, short half-lives, and the need for intravenous administration [1] [6]. The discovery of non-peptide OTR antagonists emerged from systematic screening of compound libraries. GlaxoSmithKline identified 2,5-diketopiperazine (2,5-DKP) as a privileged scaffold combining conformational rigidity, chiral purity, and synthetic versatility [1]:
Compound | Scaffold | OTR Ki (nM) | Oral Bioavailability | Clinical Status |
---|---|---|---|---|
Early 2,5-DKP | Diketopiperazine | 300 | <10% (rat) | Preclinical |
GSK compound 3 | DKP-dimethylamide | 0.63 | 53% (rat), 51% (dog) | Preclinical |
Epelsiban | DKP-pyridyl | 0.13 | 55% (rat) | Phase II (terminated) |
Retosiban | Isoxazole-DKP | 0.7 | 44% (monkey) | Phase II (preterm labor) |
Epelsiban besylate addresses three critical limitations of peptide OTR antagonists:
Peptide antagonists (e.g., atosiban) undergo rapid proteolytic degradation and exhibit negligible oral absorption. Epelsiban’s 2,5-DKP core and C6 branched alkyl chain confer resistance to enzymatic cleavage. Its moderate logP (~2.93) and besylate salt formulation optimize intestinal permeability and dissolution [1] [7] [8]. Pharmacokinetic studies in humans showed linear exposure up to 900 mg/day, with 34% AUC accumulation after repeated dosing—consistent with its short half-life [8].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: